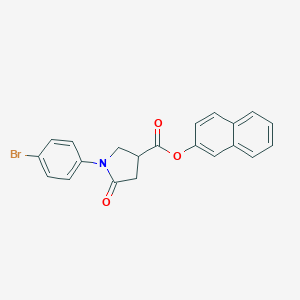
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxylate derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells, potentially through the activation of caspase-3.
Biochemical and Physiological Effects
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects. It has been found to inhibit the production of inflammatory mediators and induce apoptosis in cancer cells. Additionally, it has been found to promote the growth of roots and shoots in plants, potentially through the activation of plant growth regulators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential applications in various scientific research fields. Additionally, it has good solubility and high thermal stability, making it a potential candidate for use in organic electronics.
One of the limitations of using 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines, making it important to use caution when handling the compound.
Zukünftige Richtungen
There are several future directions for the study of 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. In medicine, further studies are needed to determine its potential as a cancer therapy. Additionally, studies are needed to determine its potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
In agriculture, further studies are needed to determine its potential as a plant growth regulator. Additionally, studies are needed to determine its potential as a pesticide for the control of plant diseases and pests.
In material science, further studies are needed to determine its potential use in organic electronics. Additionally, studies are needed to determine its potential as a material for the development of sensors and other electronic devices.
Conclusion
In conclusion, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has potential applications in various scientific research fields. Its anti-inflammatory and anti-tumor properties make it a potential candidate for cancer therapy, while its potential use as a plant growth regulator and in organic electronics make it a versatile compound for future research. However, caution should be taken when handling the compound due to its potential toxicity.
Synthesemethoden
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with 2-naphthylamine to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to obtain 2-naphthyl 1-(4-bromophenyl) -3-pyrrolidinecarboxaldehyde. Finally, the aldehyde group is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of roots and shoots in plants, making it a potential candidate for increasing crop yield.
In material science, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in organic electronics. It has been found to have good solubility and high thermal stability, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Eigenschaften
Produktname |
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C21H16BrNO3 |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
naphthalen-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H16BrNO3/c22-17-6-8-18(9-7-17)23-13-16(12-20(23)24)21(25)26-19-10-5-14-3-1-2-4-15(14)11-19/h1-11,16H,12-13H2 |
InChI-Schlüssel |
XDOVVRSHVNJNIN-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270932.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270937.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)
![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)